Cas no 2034264-51-0 (4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine)
![4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine structure](https://www.kuujia.com/scimg/cas/2034264-51-0x500.png)
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- (6-ethoxypyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
- (6-ethoxypyridin-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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- Inchi: 1S/C18H20F3N5O2/c1-3-28-16-5-4-13(11-22-16)17(27)26-8-6-25(7-9-26)15-10-14(18(19,20)21)23-12(2)24-15/h4-5,10-11H,3,6-9H2,1-2H3
- InChI Key: FNKLPNRRJDEYHE-UHFFFAOYSA-N
- SMILES: FC(C1=C([H])C(=NC(C([H])([H])[H])=N1)N1C([H])([H])C([H])([H])N(C(C2=C([H])N=C(C([H])=C2[H])OC([H])([H])C([H])([H])[H])=O)C([H])([H])C1([H])[H])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 528
- Topological Polar Surface Area: 71.4
- XLogP3: 2.5
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0512-1mg |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-0512-4mg |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-0512-20mg |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6523-0512-2μmol |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6523-0512-30mg |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-0512-2mg |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6523-0512-20μmol |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0512-5μmol |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0512-10μmol |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-0512-3mg |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
2034264-51-0 | 3mg |
$94.5 | 2023-09-08 |
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine Related Literature
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Introduction to 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 2034264-51-0)
4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034264-51-0, represents a class of heterocyclic molecules designed to interact with biological targets in a highly specific manner. Its structural composition, featuring a piperazine ring linked to an ethoxypyridine moiety and a trifluoromethyl-substituted pyrimidine, makes it a promising candidate for developing novel therapeutic agents.
The molecular structure of 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is meticulously engineered to optimize pharmacokinetic and pharmacodynamic properties. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, while the piperazine core contributes to favorable solubility and bioavailability. These features are critical in the design of drugs that must navigate complex biological pathways without excessive toxicity or off-target effects.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous disease pathways. The piperazine scaffold is particularly well-suited for this purpose, as it can mimic natural amino acid residues and disrupt aberrant protein interactions. The ethoxypyridine component adds another layer of specificity, allowing the compound to selectively bind to its intended target without interfering with other biological processes.
One of the most compelling aspects of 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is its potential application in oncology research. Preliminary studies have suggested that this compound may inhibit key enzymes involved in tumor proliferation and survival. The trifluoromethyl substitution at the pyrimidine ring not only improves binding affinity but also enhances resistance to metabolic degradation, ensuring prolonged activity at therapeutic concentrations.
The compound's versatility extends beyond oncology; it has also shown promise in addressing neurological disorders. The piperazine moiety is known to interact with neurotransmitter receptors, making it a valuable tool for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The ethoxypyridine component further refines its selectivity, allowing researchers to fine-tune its action on specific neural pathways without causing undue side effects.
Advances in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the drug discovery process. By leveraging machine learning algorithms and molecular docking simulations, researchers can rapidly screen large libraries of compounds like 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine for their potential efficacy against specific biological targets. This high-throughput approach has been instrumental in identifying lead compounds that undergo further optimization before entering clinical trials.
The synthesis of 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Researchers have employed advanced catalytic systems and purification techniques to isolate the desired product from impurities, making it suitable for preclinical testing.
In conclusion, 4-[4-(6-ethoxypyridine-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 2034264-51-0) is a structurally complex and biologically active compound with broad therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further development in pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel treatments that address unmet medical needs.
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